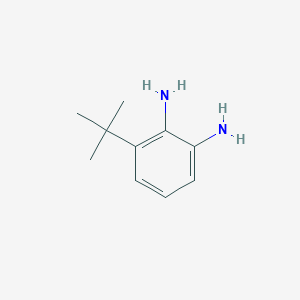

3-(tert-Butyl)benzene-1,2-diamine

Description

General Academic Context of Diaminobenzene Derivatives

Benzene-1,2-diamines, also known as o-phenylenediamines, are a class of aromatic compounds that serve as highly versatile building blocks in modern chemical research and industry. Their utility stems from the presence of two adjacent amino groups on a benzene (B151609) ring, which can participate in a wide array of chemical transformations.

One of the most common applications of these derivatives is in the synthesis of heterocyclic compounds. For instance, they readily undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, a class of nitrogen-containing heterocycles with significant biological activities. researchgate.net This reaction is a cornerstone in medicinal chemistry and materials science.

In the field of materials science, diaminobenzene derivatives are crucial for developing single-benzene-based fluorophores (SBBFs). researchgate.netthieme-connect.comelsevierpure.com By introducing electron-donating amino groups and various electron-withdrawing groups onto the benzene ring, researchers can precisely tune the photophysical properties of the resulting molecules, leading to materials with tailored absorption and emission spectra. thieme-connect.com

Furthermore, substituted benzene-1,2-diamines are pivotal in coordination chemistry and organocatalysis. They can act as ligands, binding to metal centers to form stable complexes with diverse catalytic and biological properties. nih.gov Chiral versions of these diamines have been developed as building blocks for bifunctional organocatalysts, which are instrumental in promoting asymmetric reactions, such as Michael additions. mdpi.com The strategic placement of substituents on the diamine scaffold allows for the fine-tuning of catalyst activity and selectivity. mdpi.com

The academic interest in diaminobenzene derivatives also extends to medicinal chemistry, where they have been identified as core scaffolds for developing selective inhibitors of biological targets, such as inducible nitric oxide synthase (iNOS). nih.gov

Significance of Steric and Electronic Effects in 3-(tert-Butyl)benzene-1,2-diamine Systems

The introduction of a substituent onto the benzene-1,2-diamine core profoundly alters its chemical behavior. In the case of this compound, the tert-butyl group exerts a combination of steric and electronic effects that dictate its reactivity and the properties of its downstream products.

Steric Effects: The most prominent feature of the tert-butyl group is its significant steric bulk. Positioned adjacent to one of the amino groups, it creates a crowded local environment. This steric hindrance can:

Influence Reaction Selectivity: It can block or slow reactions at the adjacent amino group (position 2) and the ortho carbon position (position 4), favoring reactions at the less hindered amino group (position 1) and other ring positions.

Modify Crystal Packing: The shape and size of the tert-butyl group can influence how molecules arrange themselves in the solid state, affecting physical properties like melting point and solubility.

Electronic Effects: The tert-butyl group is generally considered an electron-donating group, influencing the electron density of the aromatic ring through two primary mechanisms:

Inductive Effect: The sp³-hybridized carbon atoms of the tert-butyl group are less electronegative than the sp²-hybridized carbon of the benzene ring. This difference leads to a net push of electron density from the alkyl group to the ring through the sigma bond framework. stackexchange.com

These electron-donating properties increase the nucleophilicity of the benzene ring and the amino groups, making the molecule more reactive towards electrophiles. However, this increased reactivity is tempered by the steric hindrance mentioned earlier. The nitration of tert-butylbenzene, for example, yields a significantly higher proportion of the para product over the ortho product, demonstrating how steric hindrance at the ortho position can override the electronic directing effect. stackexchange.com

The interplay of these steric and electronic factors makes this compound a unique building block. Researchers can exploit the steric bulk to achieve regioselectivity in reactions or to design molecules with specific three-dimensional structures, while the electronic effects modulate the reactivity of the aromatic system.

Data Tables

Table 1: Properties of tert-Butylbenzene

This table provides physical and chemical properties for the parent hydrocarbon, tert-butylbenzene, which informs the fundamental characteristics imparted by the tert-butyl group.

| Property | Value |

| Chemical Formula | C₁₀H₁₄ |

| Molar Mass | 134.22 g/mol |

| Appearance | Colorless liquid |

| Density | 0.867 g/cm³ |

| Melting Point | -57.9 °C |

| Boiling Point | 169 °C |

| Solubility in Water | Insoluble |

Data sourced from reference wikipedia.org

Table 2: Directive Influence of the tert-Butyl Group in Electrophilic Nitration

This table illustrates the combined steric and electronic effects of the tert-butyl group by showing the product distribution in the nitration of tert-butylbenzene. The preference for the para position highlights the steric hindrance at the ortho position.

| Product Isomer | Percentage (%) |

| ortho-nitro-tert-butylbenzene | 12 |

| meta-nitro-tert-butylbenzene | 8.5 |

| para-nitro-tert-butylbenzene | 79.5 |

Data sourced from reference stackexchange.com

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXDHQVTOYIHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61960-95-0 | |

| Record name | 3-tert-butylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 3 Tert Butyl Benzene 1,2 Diamine

Reactions at the Amine Functionalities

The two adjacent amine groups on the benzene (B151609) ring are the primary sites of reactivity. Their nucleophilic nature drives reactions such as oxidation, reduction, substitution, and derivatization through acylation and alkylation.

Oxidation Reactions

Aromatic amines are susceptible to oxidation, which can lead to a range of products depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of 3-(tert-butyl)benzene-1,2-diamine are not extensively detailed in the provided results, general principles of aromatic amine oxidation suggest that complex product mixtures, including quinone-imines and polymeric materials, could be formed. The oxidation of aromatic substrates is a significant area of research, often employing benign oxidants like hydrogen peroxide with metal catalysts to achieve selective transformations. researchgate.net The reversible oxidation-reduction of aromatic amines has also been a subject of study. acs.org

Reduction Reactions

While the amine groups of this compound are already in a reduced state, the aromatic ring can undergo reduction under specific conditions. Catalytic hydrogenation of aromatic rings typically requires high pressure and temperature in the presence of catalysts like platinum, palladium, or nickel to form cyclohexane (B81311) derivatives. lumenlearning.comnumberanalytics.com Another method is the Birch reduction, which uses alkali metals in liquid ammonia (B1221849) to yield 1,4-cyclohexadiene (B1204751) derivatives. lumenlearning.commsu.edu The reactivity of the aromatic ring in these reductions is influenced by substituents; electron-donating groups, like the amine and tert-butyl groups, generally decrease the reactivity of the arene towards metal-based reductions. lumenlearning.com

Substitution Reactions

The amine groups of aromatic amines are strong activating groups for electrophilic aromatic substitution, directing incoming electrophiles to the ortho- and para-positions. ncert.nic.in In this compound, the positions ortho and para to the amine groups are already substituted or sterically hindered by the tert-butyl group. To control the high reactivity and achieve selective substitution, the amine groups can be protected by acetylation. This forms an amide that is less activating, allowing for controlled substitution, after which the protecting group can be removed by hydrolysis. msu.eduncert.nic.in

Acylation and Alkylation Derivatives

Primary aromatic amines readily undergo acylation and alkylation.

Acylation is the reaction of the amine with an acid chloride or anhydride, typically in the presence of a base, to form an amide. ncert.nic.in This reaction is a common strategy for protecting the amine group during other transformations. msu.eduncert.nic.in

Alkylation of amines with alkyl halides can lead to a mixture of mono- and poly-alkylated products. ncert.nic.in Friedel-Crafts alkylation, a classic method for introducing alkyl groups to an aromatic ring, involves treating the aromatic compound with an alkyl halide and a Lewis acid catalyst. libretexts.orgcerritos.edu However, this reaction is prone to polyalkylation because the product is more reactive than the starting material. cerritos.eduyoutube.com The bulky tert-butyl group can offer some steric hindrance to mitigate overalkylation. cerritos.edu

Cyclization Reactions for Heterocyclic Scaffolds

The adjacent amine functionalities of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

Formation of Benzimidazole (B57391) Derivatives

A prominent application of o-phenylenediamines, including this compound, is in the synthesis of benzimidazoles, a class of heterocyclic compounds with significant biological activities. nih.govnih.gov The general method involves the condensation of the diamine with a carboxylic acid or its derivative, or with an aldehyde.

The reaction with aldehydes is a widely used and efficient method for constructing the benzimidazole scaffold. nih.gov Various catalytic systems have been developed to promote this cyclization, including nano-Fe2O3 and sulfonic acid-based catalysts, often under mild and environmentally friendly conditions. nih.gov The reaction typically proceeds through the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidation or aromatization to yield the benzimidazole product.

The synthesis of benzimidazoles can also be achieved through solid-phase synthesis, allowing for the creation of diverse libraries of these compounds. sci-hub.se This method often involves the reaction of a resin-bound o-nitroaniline derivative with an amine, followed by reduction of the nitro group to a diamine, and subsequent cyclization with an imidate. sci-hub.se

Below is a table summarizing various synthetic approaches to benzimidazoles from o-phenylenediamines.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| o-phenylenediamine (B120857) | Carboxylic Acid | Borane-THF | 2-substituted benzimidazole | researchgate.net |

| o-phenylenediamine | Aldehyde | nano-Fe2O3 | 2-substituted benzimidazole | nih.gov |

| o-phenylenediamine | Aldehyde | H2SO4@HTC(ii) | 2-substituted benzimidazole | nih.gov |

| o-phenylenediamine | Aldehyde | Ceric Ammonium Nitrate (CAN) | 2-substituted benzimidazole | nih.gov |

| o-phenylenediamine | Primary Alcohol | Co(II) complex | 2-substituted benzimidazole | rsc.org |

Quinoxaline (B1680401) Synthesis via Condensation with α-Diketones

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds synthesized by the condensation of an aryl-1,2-diamine with an α-diketone. sid.ir This reaction is one of the most reliable and widely used methods for preparing quinoxaline derivatives. chim.it The reaction between this compound and an α-dicarbonyl compound, such as benzil, proceeds readily, often in solvents like ethanol (B145695) or acetic acid, to yield the corresponding 6-(tert-butyl)quinoxaline derivative. researchgate.netthieme-connect.de The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by varying the α-diketone reactant. core.ac.uk The reaction is often catalyzed by acids or various metal catalysts to improve yields and reaction times. sid.irresearchgate.net

| α-Diketone Reactant | Chemical Structure | Resulting Quinoxaline Product |

|---|---|---|

| Glyoxal |  | 6-(tert-Butyl)quinoxaline |

| Benzil |  | 6-(tert-Butyl)-2,3-diphenylquinoxaline |

| 2,3-Butanedione (Diacetyl) |  | 6-(tert-Butyl)-2,3-dimethylquinoxaline |

Benzotriazolium Salt Formation

The reaction of o-phenylenediamines with a diazotizing agent, such as tert-butyl nitrite (B80452) (TBN), provides an efficient route to benzotriazoles. researchgate.net This transformation can be carried out under mild conditions, for instance, at room temperature using acetonitrile (B52724) as a solvent. researchgate.net For this compound, this reaction involves the diazotization of one amino group, which then undergoes an intramolecular cyclization by attacking the other amino group to form the stable triazole ring. This process yields 5-(tert-butyl)-1H-benzotriazole, a compound with applications in synthetic chemistry and as a corrosion inhibitor. The use of two equivalents of tert-butyl nitrite in acetonitrile can lead to a quantitative conversion of the starting diamine. researchgate.net

Schiff Base Formation and Derivatives

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group. wikipedia.org They are typically formed through the nucleophilic addition of a primary amine to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.orgacs.org this compound, having two primary amine groups, can react with carbonyl compounds to form either mono- or bis-Schiff bases, depending on the stoichiometry. These Schiff base derivatives are important as intermediates and as ligands in coordination chemistry, where they can form stable complexes with various metal ions. wikipedia.orgnih.gov

| Carbonyl Reactant | Molar Ratio (Diamine:Carbonyl) | Resulting Schiff Base Product Type |

|---|---|---|

| Benzaldehyde | 1:1 | Mono-Schiff Base |

| Benzaldehyde | 1:2 | Bis-Schiff Base |

| Acetone | 1:1 | Mono-Schiff Base |

| Acetone | 1:2 | Bis-Schiff Base |

C-C Coupling Reactions

While this compound is primarily utilized for reactions involving its amine groups, such as C-N bond formations, its derivatives can participate in C-C coupling reactions. More commonly, o-phenylenediamine derivatives serve as ligands in transition metal-catalyzed coupling reactions. tcichemicals.comtcichemicals.com For instance, N,N'-disubstituted diamines derived from o-phenylenediamine are effective ligands for copper-catalyzed Ullmann-type cross-coupling reactions. tcichemicals.comtcichemicals.com Direct C-C coupling involving the aromatic ring of this compound itself is less prevalent but could be achieved after converting the amine groups into functionalities that are compatible with or direct common coupling reactions like Suzuki, Heck, or Sonogashira couplings. For this, the amine groups would typically first need to be protected.

Functionalization with Amine Protecting Groups for Property Tuning

To control the reactivity of the two amine groups and enable selective functionalization, protecting groups are often employed. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of installation and its stability to many reaction conditions, yet facile removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can lead to either a mono-Boc-protected or a di-Boc-protected product. Selective mono-protection is a synthetic challenge but can be achieved by carefully controlling reaction conditions or by using methods that differentiate the two amino groups, such as the in-situ generation of a mono-hydrochloride salt of the diamine before adding the Boc anhydride. scielo.org.mx These protected intermediates are valuable as they allow for subsequent, selective reactions at the unprotected amine site or, in the case of the di-protected version, at the aromatic ring.

| Product | Description | Synthetic Utility |

|---|---|---|

| Mono-Boc-3-(tert-butyl)benzene-1,2-diamine | One amine group is protected by a Boc group. | Allows for selective functionalization of the remaining free amine group. |

| Di-Boc-3-(tert-butyl)benzene-1,2-diamine | Both amine groups are protected by Boc groups. | Deactivates the amine groups, allowing for reactions on the aromatic ring, such as electrophilic substitution. |

Coordination Chemistry and Ligand Design with 3 Tert Butyl Benzene 1,2 Diamine Analogues

Design Principles for Diamine Ligands

The efficacy of a diamine ligand in a metal-catalyzed reaction is intricately linked to its structural and electronic properties. These properties can be finely tuned through the strategic introduction of various substituents on the diamine backbone.

Influence of Alkyl-Side Chain Length and Structure on Ligand Properties

The introduction of alkyl groups, such as the tert-butyl group in 3-(tert-Butyl)benzene-1,2-diamine, exerts a significant influence on the ligand's properties and, consequently, on the behavior of the resulting metal complex. The size and branching of the alkyl chain can modulate the steric environment around the metal center. For instance, bulky tert-butyl groups can create a sterically hindered pocket, which can prevent the decomposition of the catalyst and influence the selectivity of a reaction by controlling the approach of substrates. tcichemicals.com

Furthermore, the electronic nature of the alkyl group can impact the electron density at the nitrogen donor atoms. While alkyl groups are generally considered electron-donating, the extent of this donation can be subtly altered by the length and structure of the chain. These electronic modifications can, in turn, affect the strength of the metal-ligand bond and the redox properties of the metal center.

Metal Complexation Studies

The ability of this compound and its analogues to form stable complexes with a variety of transition metals is central to their utility. These complexation studies provide valuable insights into the coordination behavior of these ligands.

Formation of Metal Complexes with Transition Metals

Analogues of this compound have been shown to form well-defined complexes with a range of transition metals. These include, but are not limited to, platinum(II), ruthenium(II), palladium(II), iridium(III), cobalt(II), iron(II), zinc(II), and copper(II). The formation of these complexes is a testament to the versatility of the diamine scaffold in coordinating to metals with different electronic configurations and coordination preferences. For example, diamine ligands have been instrumental in advancing copper-catalyzed cross-coupling reactions by enabling the use of catalytic amounts of the metal under milder conditions. nih.govresearchgate.net The coordination of the diamine to the copper center is believed to prevent the aggregation of nucleophiles on the catalyst, leading to improved efficiency. researchgate.net

Coordination Geometry Analysis in Metal Complexes

The spatial arrangement of ligands around a central metal ion, known as the coordination geometry, is a critical determinant of a complex's reactivity. wikipedia.org Common coordination geometries for transition metal complexes include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.org The specific geometry adopted by a metal-diamine complex is influenced by factors such as the coordination number of the metal, the size of the ligands, and the electronic properties of both the metal and the ligands.

For instance, a metal with a coordination number of four can adopt either a tetrahedral or a square planar geometry. libretexts.org The preference for one over the other is often dictated by the d-electron count of the metal. For example, Pd(II) and Pt(II) complexes often favor a square planar arrangement, while Zn(II) complexes are typically tetrahedral. libretexts.org The analysis of the coordination geometry in complexes of this compound analogues provides fundamental information about the steric and electronic interactions at play.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Pt(II) | 4 | Square Planar libretexts.org |

| Ru(II) | 6 | Octahedral |

| Pd(II) | 4 | Square Planar libretexts.org |

| Ir(III) | 6 | Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(II) | 6 | Octahedral |

| Zn(II) | 4 | Tetrahedral libretexts.org |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

Catalytic Applications of Metal-Diamine Complexes

The true measure of a ligand's utility often lies in its performance in catalytic applications. Metal complexes of this compound analogues have shown promise in facilitating important organic transformations.

Ullmann-Type Cross-Coupling Reactions

Ullmann-type cross-coupling reactions, which involve the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, are powerful tools in synthetic organic chemistry. chemrxiv.org Copper-catalyzed versions of these reactions have gained prominence as a more economical and environmentally friendly alternative to palladium-catalyzed methods. tcichemicals.comchemrxiv.org

The development of N¹,N²-diarylbenzene-1,2-diamine ligands has been a significant advancement in this area. chemrxiv.org These ligands, when coordinated to a copper catalyst, have been shown to promote the amination of aryl bromides under mild conditions, even at room temperature. chemrxiv.org The design of these ligands is guided by principles that aim to increase the electron density on the copper center, which facilitates the crucial oxidative addition step of the catalytic cycle. chemrxiv.org Additionally, the aromatic substituents on the diamine ligand can stabilize the active anionic copper(I) complex through π-interactions. chemrxiv.org The tert-butyl groups on some of these ligands play a crucial role in preventing ligand decomposition, thereby enhancing catalyst stability and efficiency. tcichemicals.com

| Reaction Type | Catalyst System | Key Features |

| Ullmann-Type C-N Coupling | Copper / N¹,N²-diarylbenzene-1,2-diamine | Mild reaction conditions (room temperature) chemrxiv.org |

| Increased electron density on Cu facilitates oxidative addition chemrxiv.org | ||

| π-interaction stabilizes the active Cu(I) complex chemrxiv.org | ||

| tert-Butyl groups inhibit ligand decomposition tcichemicals.com |

Other Catalytic Transformations

While the primary applications of ligands derived from this compound and its analogues are often centered on specific, well-established reactions, research has also explored their utility in a broader spectrum of catalytic processes. These investigations reveal the versatility of Schiff base complexes formed from this diamine in mediating various organic transformations, including oxidation and carbon-carbon bond-forming reactions.

One area of exploration is the catalytic oxidation of hydrocarbons. For instance, metal complexes of Schiff bases derived from 4-tert-butyl-o-phenylenediamine have been synthesized and characterized. jchr.org While the primary focus of some studies has been on the antimicrobial properties of these complexes, their structural features suggest potential applications in catalysis. The presence of the bulky tert-butyl group can influence the steric environment around the metal center, potentially affecting substrate accessibility and selectivity in oxidation reactions.

Research into the catalytic oxidation of alcohols has utilized various Schiff base complexes. While not always involving the specific 3-tert-butyl substituted phenylenediamine, these studies provide a framework for understanding their potential. For example, palladium(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones in the presence of an oxidant like N-methyl-morpholine-N-oxide. researchgate.net The general mechanism involves the coordination of the alcohol to the metal center, followed by a hydrogen abstraction step to yield the carbonyl compound. The electronic properties of the Schiff base ligand, influenced by substituents like the tert-butyl group, can play a crucial role in the efficiency of such catalytic cycles.

In the realm of carbon-carbon bond formation, palladium-catalyzed reactions are of paramount importance. The Mizoroki-Heck reaction, which forms a substituted alkene from an aryl halide and an alkene, is a cornerstone of modern organic synthesis. Schiff base complexes of palladium have been explored as catalysts for this reaction. nih.govnih.govresearchgate.net For example, a polyaniline-supported N,N'-bis(3,5-di-tert-butylsalicylidene)propane-1,3-diaminepalladium(II) complex has been used as a catalyst for the Mizoroki-Heck cross-coupling of 4-bromoacetophenone with methyl acrylate, achieving high conversion and selectivity. researchgate.net Although this example does not use a phenylenediamine-based ligand, it highlights the utility of bulky tert-butyl groups on the salicylidene moiety in promoting catalytic activity. It is plausible that Schiff base ligands derived from this compound could offer similar or complementary catalytic performance in such C-C coupling reactions.

The following tables summarize findings from related catalytic transformations, providing a basis for the potential applications of this compound derived ligands.

Table 1: Catalytic Oxidation of Alcohols using Schiff Base Complexes

| Catalyst/Ligand System | Substrate | Oxidant | Product | Yield (%) | Reference |

| Palladium(II)-N-(2-pyridyl)-N′-(5-R-salicylidene) hydrazine (B178648) triphenylphosphine | Primary and Secondary Alcohols | N-methyl-morpholine-N-oxide | Aldehydes and Ketones | - | researchgate.net |

Note: Specific yield data for a broad range of alcohols was not provided in the source.

Table 2: Mizoroki-Heck Cross-Coupling Reactions with Schiff Base Catalysts

| Catalyst | Aryl Halide | Alkene | Product | Conversion (%) | Selectivity (%) | Reference |

| Polyaniline supported N,N'-bis(3,5-di-tert-butylsalicylidene)propane-1,3-diaminepalladium(II) | 4-bromoacetophenone | methyl acrylate | Cinnamic ester derivative | >90 | 100 | researchgate.net |

| [Fe3O4@triazole-Schiff-base-Pd(0)] | Aryl iodides, bromides, chlorides | butyl acrylate | Butyl cinnamates | High | High | nih.govnih.gov |

Note: The tables are based on data from related systems and are intended to be illustrative of the potential of the target compound's derivatives in these reactions.

The exploration of this compound analogues in these and other catalytic transformations remains an active area of research. The unique steric and electronic properties conferred by the tert-butyl substituent offer a valuable tool for ligand design, with the potential to unlock new catalytic activities and selectivities. Further detailed studies are required to fully elucidate the catalytic potential of metal complexes bearing ligands specifically derived from this compound in a wide array of organic reactions.

Advanced Spectroscopic and Computational Methodologies in Research on 3 Tert Butyl Benzene 1,2 Diamine

Structural Elucidation and Characterization Techniques

The definitive identification and structural confirmation of 3-(tert-Butyl)benzene-1,2-diamine would necessitate a combination of spectroscopic methods. Each technique provides unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 1D, 2D including APT, DEPT-135, COSY, HMQC, HMBC)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Would be used to identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), revealing adjacent proton relationships. For this compound, one would expect to see signals corresponding to the tert-butyl group protons, the aromatic protons, and the amine (NH₂) protons.

¹³C NMR: Would show the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) or Attached Proton Test (APT) would further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Without published spectra, a specific data table of chemical shifts and coupling constants for this compound cannot be compiled.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: Typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ region for a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the tert-butyl group) would be just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine would be expected around 1600 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

A data table of specific vibrational frequencies for this compound is not available without experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene (B151609) ring. The presence of the amino groups and the alkyl tert-butyl group would influence the wavelength of maximum absorption (λ_max). While tert-butylbenzene itself shows characteristic absorptions, the specific λ_max values for this compound have not been documented in available literature.

Mass Spectrometry (HRMS, HPLC-MS, GC-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₆N₂).

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (HPLC-MS): These hyphenated techniques are used to separate the compound from a mixture and obtain its mass spectrum. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a methyl group to form a stable [M-15]⁺ ion, which is typical for tert-butyl substituted compounds.

Specific fragmentation data and retention times for this compound are not currently published.

X-ray Crystallography for Solid-State Structure Determination

For a crystalline solid, single-crystal X-ray crystallography provides the most definitive structural evidence. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. No crystallographic data for this compound has been deposited in crystallographic databases.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), are often used to predict molecular properties. These approaches could be employed to calculate:

Optimized molecular geometry (bond lengths and angles).

Predicted NMR, IR, and UV-Vis spectra.

Thermodynamic properties and molecular orbital energies.

However, computational studies specifically focused on this compound are not found in the current body of scientific literature. While studies exist for related molecules like tert-butylbenzenium ions or other phenylenediamines, these results cannot be directly extrapolated to the target compound.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic structure of organic compounds with high accuracy. core.ac.uk By solving the Schrödinger equation for a system of electrons, DFT allows for the determination of the most stable conformation of a molecule (its optimized geometry) and provides detailed information about bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations would reveal how the bulky tert-butyl group influences the planarity of the benzene ring and the orientation of the two amine substituents. This steric hindrance can lead to slight distortions from an idealized planar geometry, which in turn affects the molecule's electronic properties and reactivity.

To illustrate the typical output of such a study, the following table presents the optimized geometrical parameters for the representative molecule 4-tert-butyl-1,3-thiazol-2-amine (BTA), as calculated using the B3LYP/6-311+G method. core.ac.uk

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-N1 | 1.385 |

| C1-N2 | 1.362 | |

| C2-S1 | 1.768 | |

| C3-C4 | 1.542 | |

| N1-H1 | 1.011 | |

| Bond Angle (°) | N1-C1-N2 | 118.5 |

| C1-N2-C2 | 110.2 | |

| S1-C2-N2 | 114.9 | |

| C2-C3-C4 | 128.9 | |

| H1-N1-C1 | 119.8 | |

| Dihedral Angle (°) | N2-C1-N1-H1 | 179.9 |

| C1-N2-C2-S1 | 0.1 | |

| N2-C2-S1-C3 | -0.1 | |

| C2-C3-C4-C5 | -69.8 | |

| H1-N1-C1-N2 | 0.1 |

These DFT calculations provide a precise three-dimensional picture of the molecule's structure, which is fundamental to understanding its interactions with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and electronic properties of molecules. taylorandfrancis.comyoutube.comyoutube.comwikipedia.org This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In the context of this compound, the electron-donating amine groups would be expected to raise the energy of the HOMO, making the molecule a good electron donor. The tert-butyl group, being a weak electron-donating group, would have a more subtle effect on the frontier orbitals.

The following table presents the calculated HOMO and LUMO energies, and the corresponding energy gap for the representative molecule 4-tert-butyl-1,3-thiazol-2-amine (BTA). core.ac.uk

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.67 |

| LUMO | -0.78 |

| HOMO-LUMO Gap (ΔE) | 4.89 |

This analysis is crucial for predicting how this compound would behave in chemical reactions, for instance, in the formation of coordination complexes or in electrophilic aromatic substitution reactions.

Computational Support for Experimental Data and Reaction Mechanisms

Computational chemistry provides invaluable support for experimental findings and plays a crucial role in the elucidation of reaction mechanisms. Theoretical calculations can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental spectra to confirm the structure of a synthesized compound.

For instance, DFT calculations can predict the vibrational frequencies of a molecule. By comparing the calculated IR spectrum with the experimentally obtained spectrum, researchers can assign the observed absorption bands to specific vibrational modes of the molecule, providing strong evidence for its structure.

Furthermore, computational methods are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of transition states and the calculation of activation energies, providing a detailed, step-by-step understanding of the reaction mechanism. For reactions involving this compound, such as condensation reactions to form heterocyclic compounds, computational studies can help to determine the most likely reaction pathway and explain the observed product distribution.

Synthetic Utility in Specialized Chemical Fields

Role as a Building Block in Complex Molecule Synthesis

The presence of two adjacent amino groups in 3-(tert-Butyl)benzene-1,2-diamine makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds or their equivalents is a classical and effective method for the formation of quinoxalines and related heterocycles. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general reactivity pattern of o-phenylenediamines suggests its utility in this area.

The reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound leads to the formation of a quinoxaline (B1680401) ring system. The tert-butyl group on the benzene (B151609) ring of the diamine would be incorporated into the final quinoxaline structure, potentially influencing its physical and biological properties.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Properties Influenced by tert-Butyl Group |

| 1,2-Diketone | Substituted Quinoxaline | Solubility, Lipophilicity, Crystal Packing |

| α-Haloketone | Substituted Quinoxaline | Reactivity, Further Functionalization |

| Carboxylic Acid | Substituted Benzimidazole (B57391) | Biological Activity, Receptor Binding |

Precursors for Polymeric Materials and Advanced Polymers

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of a tert-butyl group into the polymer backbone, as would be the case when using this compound, is a well-established strategy to enhance the solubility and processability of these otherwise often intractable materials. The bulky group disrupts polymer chain packing, reducing intermolecular forces and rendering the polymers more soluble in common organic solvents.

While specific data on polyamides and polyimides derived from this compound is limited, studies on isomeric tert-butyl-substituted diamines demonstrate the general benefits. For instance, polyimides synthesized from diamines containing tert-butyl groups have been shown to exhibit improved solubility while maintaining good thermal stability. koreascience.krrsc.org The synthesis of polyamides through the polycondensation of a diamine with a diacid chloride is a common method that could be applied to this compound. ntu.edu.tw Similarly, polyimides can be prepared by reacting the diamine with a dianhydride. koreascience.kr

Table 2: Potential Polymers Derived from this compound

| Polymer Type | Co-monomer | Expected Properties |

| Polyamide | Diacid Chloride (e.g., Terephthaloyl chloride) | Enhanced Solubility, Good Thermal Stability, Film-Forming Capability |

| Polyimide | Dianhydride (e.g., Pyromellitic dianhydride) | Improved Processability, High Glass Transition Temperature, Good Mechanical Properties |

Application in Dye and Pigment Production

Aromatic amines are key components in the synthesis of azo dyes, a large and commercially important class of colorants. The general method involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. nih.gov this compound possesses two primary amino groups, either of which could potentially undergo diazotization.

The resulting diazonium salt can then be coupled with various aromatic compounds, such as phenols or anilines, to produce azo dyes. The tert-butyl group would be part of the final dye structure and could influence its color, fastness properties, and solubility. While specific examples of azo dyes synthesized from this compound are not readily found in the literature, the fundamental principles of azo dye chemistry suggest its potential in this application. researchgate.net

Table 3: Potential Azo Dyes from this compound

| Coupling Component | Dye Class | Potential Color Range |

| Phenol | Hydroxy Azo Dye | Yellow to Red |

| Naphthol | Naphthol AS Dye | Red to Blue |

| Aromatic Amine | Amino Azo Dye | Yellow to Orange |

Q & A

Q. What are the standard synthetic routes for preparing 3-(tert-Butyl)benzene-1,2-diamine, and how can reaction conditions be optimized?

Answer: The synthesis of substituted benzene-1,2-diamines typically involves catalytic condensation or reduction reactions. For example, oxalic acid has been demonstrated as an efficient catalyst for the condensation of benzene-1,2-diamine derivatives with α-diketones to form quinoxalines (e.g., yields >90% under mild conditions) . To synthesize this compound, researchers might adapt methods for analogous tert-butyl-substituted aromatics, such as nucleophilic substitution or tert-butylation of a pre-functionalized diamine precursor. Optimization should focus on solvent selection (e.g., ethanol/water mixtures), temperature control (room temperature to 80°C), and catalyst screening (e.g., Brønsted acids or metal catalysts). Reaction progress can be monitored via TLC or NMR spectroscopy to identify intermediates and byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- Spectroscopy:

- NMR : and NMR can confirm the substitution pattern and tert-butyl group integration (e.g., singlet for 9H in tert-butyl at ~1.3 ppm).

- IR : N-H stretching (3300–3500 cm) and C-N vibrations (1250–1350 cm) validate the diamine functionality.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving molecular geometry. For example, SHELXL is widely used for refining structures with anisotropic displacement parameters. Mercury software enables visualization of hydrogen-bonding networks and packing motifs, which are essential for understanding stability and reactivity.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in forming benzimidazole derivatives?

Answer: Density Functional Theory (DFT) calculations can model reaction pathways for benzimidazole formation. Key steps include:

Proton transfer and cyclization : Simulate the energy barriers for intramolecular cyclization after condensation with carbonyl compounds.

Substituent effects : Compare tert-butyl’s steric and electronic influence against methyl or halogen substituents using molecular electrostatic potential (MEP) maps.

Transition-state analysis : Identify rate-limiting steps using tools like Gaussian or ORCA. Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying tert-butyl concentrations) can corroborate computational findings .

Q. What challenges arise in refining disordered crystal structures of tert-butyl-substituted diamines, and how can SHELX address them?

Answer: The bulky tert-butyl group often introduces disorder in crystal lattices, complicating refinement. Strategies include:

- Multi-position occupancy modeling : SHELXL allows partial occupancy refinement for overlapping atomic positions, as seen in benzene-1,2-diamine salts .

- Thermal motion constraints : Apply restraints to anisotropic displacement parameters (ADPs) to prevent overfitting.

- Twinned data handling : SHELXL’s twin-law refinement is critical for resolving pseudo-merohedral twinning, common in low-symmetry space groups .

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) influence the supramolecular assembly of benzene-1,2-diamine derivatives?

Answer: Comparative studies using SCXRD and Mercury reveal that:

- Steric effects : The tert-butyl group disrupts π-π stacking but enhances van der Waals interactions via its hydrophobic bulk.

- Hydrogen bonding : Tert-butyl substitution reduces N-H···O/S hydrogen-bond donor capacity compared to smaller substituents, altering crystal packing.

- Data analysis : Overlay structures (e.g., using Mercury’s “Compare Structures” tool) to quantify bond-length variations and torsion-angle deviations .

Q. What experimental design considerations are critical for studying the oxidative stability of this compound?

Answer:

- Controlled atmosphere : Conduct reactions under inert gas (N/Ar) to prevent oxidation of the diamine to quinone derivatives.

- Oxidant screening : Test oxidizing agents (e.g., MnO, HO) at varying concentrations and temperatures.

- Analytical methods : Use HPLC-MS to track oxidation products and cyclic voltammetry to measure redox potentials. Reference analogous studies on benzene-1,2-diamine derivatives for methodology adaptation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.